Product packaging for 5-Bromo-3-iodo-1-methylpyridin-2-one(Cat. No.:CAS No. 1643367-68-3)

5-Bromo-3-iodo-1-methylpyridin-2-one

Cat. No.: B2925495
CAS No.: 1643367-68-3
M. Wt: 313.92
InChI Key: JSSGRISBCHWYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-iodo-1-methylpyridin-2-one (CAS 1433855-64-1) is a high-value halogenated pyridinone compound supplied for research and development purposes. This chemical features both bromo and iodo substituents on its pyridine ring, making it a versatile and reactive intermediate for various synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. The molecular formula is C6H5BrINO, and it has a molecular weight of 313.92 g/mol . This compound is of significant interest in medicinal chemistry for the synthesis and exploration of novel N-methyl-2-pyridone derivatives . Such structures are investigated as potential therapeutic agents due to their biological activity. Research into related compounds has shown that the N-methyl-2-pyridone scaffold is a key component in developing small molecules designed to target Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic regulators . This suggests potential applications for this specific bromo- and iodo-substituted analog in creating new anti-inflammatory and anti-cancer therapies . Proper storage is essential to maintain the stability and integrity of this reagent. It must be kept in a dark place, sealed in a dry environment at room temperature . As with all research chemicals, this product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrINO B2925495 5-Bromo-3-iodo-1-methylpyridin-2-one CAS No. 1643367-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-iodo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGRISBCHWYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 3 Iodo 1 Methylpyridin 2 One and Analogous Structures

Strategies for Pyridin-2-one Core Formation

The construction of the foundational pyridin-2-one skeleton can be approached through two primary strategies: the de novo synthesis of the ring via cyclization reactions or the chemical transformation of a pre-existing pyridine (B92270) ring. researchgate.net

Cyclization Reactions for Pyridin-2-one Ring Synthesis

Cyclization reactions are a versatile method for the de novo synthesis of the pyridin-2-one core, often building the ring from acyclic precursors. These methods offer the advantage of introducing substituents at various positions by modifying the starting materials.

One prominent approach involves the intramolecular cyclization of amides derived from β-enamino ketones. For instance, N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides have been shown to undergo cyclization in basic media to yield 3-phenyl- and 3-tosyl-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net The reaction proceeds via a base-catalyzed intramolecular aldol-type condensation. researchgate.net

Another powerful strategy is the [4+2] annulation of in situ generated azadienes. This method, which involves reacting N-propargylamines with active methylene (B1212753) compounds, provides a facile and efficient route to structurally diverse 2-pyridones in good yields. organic-chemistry.org Additionally, transition-metal-catalyzed reactions, such as the Co(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate, have been developed to produce pyridinones with high efficiency and tolerance for various functional groups. organic-chemistry.org

Cyclization Method Precursors Key Features Reference
Intramolecular Aldol-type CyclizationN-(3-oxoalkenyl)amidesBase-catalyzed; depends on structural and electronic factors. researchgate.net
[4+2] AnnulationN-propargylamines and active methylene compoundsForms azadienes in situ; provides structural diversity. organic-chemistry.org
Co(III)-Catalyzed AnnulationAcrylamides and vinylene carbonateRedox-neutral; tolerates diverse functional groups. organic-chemistry.org
Cationic Au(I)-Catalyzed CycloisomerizationN-alkenyl alkynylamidesConvergent and rapid assembly of substituted 2-pyridones. organic-chemistry.org

Transformation of Precursor Pyridines to Pyridin-2-ones

An alternative to de novo synthesis is the conversion of a pre-existing pyridine ring into a pyridin-2-one. A classic and widely used method is the oxidation of pyridine to pyridine N-oxide, followed by rearrangement. stackexchange.com Treatment of the pyridine N-oxide with an activating agent like acetic anhydride (B1165640) makes the C2 position electrophilic and susceptible to nucleophilic attack by acetate (B1210297). Subsequent hydrolysis of the resulting 2-acetoxypyridine yields the 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with the more stable pyridin-2-one form. stackexchange.com

More recent developments include skeletal editing strategies that can transform one heterocyclic system into another. For example, a two-atom swap methodology has been developed for the efficient conversion of pyrimidines into pyridines. This one-pot process involves the activation of the pyrimidine (B1678525) with triflic anhydride (Tf₂O), followed by nucleophilic addition and a Dimroth rearrangement to furnish the pyridine scaffold, which could then be further functionalized into a pyridin-2-one. chinesechemsoc.org

Transformation Method Precursor Reagents Key Steps Reference
N-Oxide RearrangementPyridine1. Oxidizing Agent (e.g., m-CPBA) 2. Acetic Anhydride 3. H₂OOxidation to N-oxide, rearrangement, hydrolysis. stackexchange.com
Skeletal EditingPyrimidine1. Tf₂O 2. Silyl enol etherActivation, nucleophilic reaction, Dimroth rearrangement. chinesechemsoc.org

Regioselective Halogenation Approaches

Achieving the specific 5-bromo-3-iodo substitution pattern on the 1-methylpyridin-2-one core requires highly controlled, regioselective halogenation reactions. The electronic nature of the pyridin-2-one ring, with its electron-rich character, influences the position of electrophilic attack.

Selective Bromination at C5 Position

The C3 and C5 positions of the pyridin-2-one ring are activated towards electrophilic substitution. Selective bromination at the C5 position can be achieved by carefully choosing the brominating agent and reaction conditions. For substrates like 2-aminopyridine (B139424), which directs ortho and para, bromination with N-bromosuccinimide (NBS) in acetone (B3395972) can yield the 5-bromo derivative with high selectivity and yield (up to 95%). ijssst.info While this example is for an aminopyridine, the directing effects in a 1-methylpyridin-2-one system would similarly favor halogenation at the C3 and C5 positions. Steric hindrance at C3 or electronic factors can be exploited to favor C5 substitution.

Selective Iodination at C3 Position

Direct C-H iodination of pyridones can be accomplished using radical-based protocols. rsc.org Research has shown that pyridones can undergo iodination at both the C3 and C5 positions. rsc.orgscispace.com The regioselectivity can be influenced by the specific reaction conditions and the substrate's electronic properties. scispace.com For instance, a method involving potassium persulfate (K₂S₂O₈) and sodium iodide has been developed for the direct C-H iodination of various heteroaromatics, including pyridones. rsc.orgscispace.com

An alternative strategy for achieving 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence. This approach transforms the pyridine into a more reactive acyclic Zincke imine intermediate. chemrxiv.orgnih.gov These polarized alkene intermediates can then undergo highly regioselective halogenation with reagents like N-iodosuccinimide (NIS) under mild conditions before the ring is closed to regenerate the 3-halopyridine scaffold. chemrxiv.orgnih.gov

Sequential Halogenation Protocols for Dihalogenated Pyridinones

The synthesis of 5-bromo-3-iodo-1-methylpyridin-2-one necessitates a sequential halogenation strategy where bromine and iodine are introduced in separate, controlled steps. A common approach is to first introduce the less reactive halogenating agent or to perform the first halogenation on a less activated ring system.

A viable synthetic route starts with the monohalogenated precursor, such as 5-bromo-1-methylpyridin-2-one. This intermediate can then be subjected to a regioselective iodination reaction targeting the C3 position. Based on established protocols for similar structures, the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) was achieved by first brominating 2-aminopyridine to get 2-amino-5-bromopyridine, followed by iodination using iodine in the presence of an oxidizing agent. ijssst.info This sequential approach, starting with bromination followed by iodination, is effective for producing the desired dihalogenated product. ijssst.info This strategy prevents the formation of mixed dihalogenated isomers and allows for the purification of the monohalogenated intermediate before the second halogen is introduced.

Halogenation Step Target Position Reagent(s) Methodology Reference
BrominationC5N-Bromosuccinimide (NBS)Electrophilic Aromatic Substitution ijssst.info
IodinationC3Iodine / Oxidizing AgentElectrophilic Aromatic Substitution ijssst.info
IodinationC3K₂S₂O₈ / NaIRadical-based direct C-H iodination rsc.orgscispace.com
HalogenationC3N-Halosuccinimides (NXS)Ring-opening to Zincke imine, halogenation, ring-closing chemrxiv.orgnih.gov

N-Methylation Strategies for Pyridin-2-one Systems

The introduction of a methyl group onto the nitrogen atom of a pyridin-2-one system is a critical step in the synthesis of the target compound. Various methods exist for the N-alkylation of pyridinones. Classically, this is achieved by reacting a metal salt of the pyridin-2-one, such as a sodium or potassium salt, with an alkyl halide like methyl iodide. proquest.com This approach generally favors N-alkylation over O-alkylation. proquest.com

More modern and environmentally benign methods have also been developed. For example, pyridin-2-one can be methylated with methanol (B129727) in the vapor phase over a γ-alumina catalyst, affording 1-methylpyridin-2-one with high selectivity and conversion. proquest.com Other reagents, such as dimethyl phosphite, have also been shown to exclusively produce the N-methylated product. proquest.com For more complex systems, N-alkylation can be achieved using reagents like ethyl bromodifluoroacetate, which involves an initial N-alkylation followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethyl group, showcasing a versatile approach that could be adapted for simple methylation. rsc.org The choice of method often depends on the specific substituents present on the pyridinone ring and the desired reaction conditions.

Integrated Synthetic Pathways to this compound

Constructing a tri-substituted heterocycle like this compound requires a carefully planned synthetic sequence that integrates halogenation and N-methylation steps with the formation of the pyridinone core itself.

Stepwise Synthesis of the Functionalized Pyridinone Core

A stepwise approach offers precise control over the introduction of each functional group. A plausible synthetic route could begin with a pre-functionalized pyridin-2-one, such as 5-bromopyridin-2-one. The synthesis of a closely related compound, 2-amino-5-bromo-3-iodopyridine, provides a template for this strategy, involving sequential bromination and iodination of 2-aminopyridine. ijssst.info

Adapting this logic, one could start with 1-methylpyridin-2-one and perform sequential halogenations. The first halogenation (e.g., bromination with NBS) would likely occur at the 5-position due to the directing effects of the ring nitrogen and carbonyl group. The subsequent iodination at the 3-position would be more challenging and would likely require a directed approach, such as lithiation followed by quenching with an iodine source, or employing the Zincke imine strategy on a pyridine precursor before formation of the pyridinone.

An alternative stepwise route could involve:

Initial Halogenation: Start with 2-aminopyridine, perform bromination at the 5-position using N-bromosuccinimide (NBS). ijssst.info

Second Halogenation: Introduce iodine at the 3-position using potassium iodide (KI) and potassium iodate (B108269) (KIO₃). ijssst.info

Conversion to Pyridinone: Convert the 2-amino group of the resulting 2-amino-5-bromo-3-iodopyridine to a hydroxyl group (via diazotization), which would exist in equilibrium with the pyridin-2-one tautomer.

N-Methylation: Finally, perform N-methylation on the 5-bromo-3-iodopyridin-2-one using a suitable methylating agent as described in section 2.3.

This stepwise control is essential for ensuring the correct placement of the bromine and iodine atoms on the pyridinone core.

One-Pot Reaction Sequences for Poly-Substituted Pyridinone Derivatives

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic structures from simple, acyclic starting materials in a single operation. rsc.orgnih.gov These processes form multiple bonds in a sequential manner without the need to isolate intermediates, offering advantages in terms of atom economy, reduced waste, and operational simplicity. nih.govnanoscalereports.com

The synthesis of polysubstituted pyridines and pyridones has been achieved through various MCRs. nanoscalereports.com For example, a one-pot, three-component cascade reaction catalyzed by Cs₂CO₃ under solvent-free conditions has been developed for the synthesis of multisubstituted pyridones. rsc.org Another approach involves the cyclo-condensation of an aromatic aldehyde, malononitrile, and a substituted phenol (B47542) in the presence of a magnetically recoverable nano copper ferrite (B1171679) catalyst. nanoscalereports.com These methods demonstrate the feasibility of constructing the core pyridinone ring with multiple substituents in a single synthetic step.

While a direct one-pot synthesis for this compound is not explicitly reported, the principles of MCRs could be applied by selecting appropriately halogenated starting materials. For instance, a reaction involving a brominated Michael acceptor, an iodinated active methylene compound, and methylamine (B109427) could theoretically assemble the desired core structure in a convergent fashion. The development of such a sequence would be a significant advancement in the efficient synthesis of this class of compounds.

Green Chemistry Principles in Pyridinone Synthesis

The growing emphasis on environmental sustainability has profoundly influenced synthetic organic chemistry, leading to the development of methodologies that are not only efficient but also environmentally benign. The synthesis of pyridin-2-one scaffolds, which are crucial components in pharmaceuticals and material sciences, has been a significant area of focus for the application of green chemistry principles. iipseries.org These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and enhance atom economy. acs.org The application of these strategies provides cleaner, safer, and more efficient routes to highly substituted pyridinones, including complex structures analogous to this compound.

Key green chemistry approaches that have been successfully implemented in the synthesis of pyridinone derivatives include the use of multicomponent reactions, greener solvents, advanced catalysis, and energy-efficient techniques like microwave irradiation. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions are a cornerstone of green synthetic strategy, involving the combination of three or more reactants in a single step to form a final product that incorporates most or all of the atoms of the starting materials. rasayanjournal.co.inmdpi.com This approach offers significant advantages over traditional multi-step syntheses by reducing reaction times, minimizing waste, and simplifying purification processes. mdpi.com MCRs are celebrated for their high atom economy and adherence to the principles of green chemistry. nih.gov

Numerous one-pot, three- or four-component reactions have been developed for the synthesis of diverse and functionalized 2-pyridone derivatives. rsc.orgeurekaselect.com For instance, a three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate has been shown to efficiently produce 4,6-diaryl-3-cyano-2-pyridone derivatives in high yields and within a short reaction time. mdpi.com Another eco-friendly approach involves the thermal, catalyst- and solvent-free reaction of 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and amines, proceeding through a domino reaction sequence. rsc.org

Greener Reaction Media

A major focus of green chemistry is the replacement of volatile, toxic, and flammable organic solvents with more sustainable alternatives. rsc.org Water is considered the greenest choice due to its availability, non-toxicity, and safety profile. rsc.org Many modern pyridinone syntheses are now performed in aqueous media, ethanol (B145695), or under solvent-free conditions. rsc.orgresearchgate.netrsc.org

Solvent-free, or "dry," reaction conditions have been successfully applied to the multicomponent synthesis of 2-pyridones, resulting in high yields, short reaction times, and straightforward product isolation. mdpi.comrsc.org Similarly, using water or a mixture of water and ethanol as the solvent has proven effective in the one-pot synthesis of N-amino-3-cyano-2-pyridone derivatives, highlighting the advantages of benign reaction media. researchgate.net

Advanced and Sustainable Catalysis

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction rates and selectivity while reducing energy consumption and waste. biosynce.com Recent advancements in pyridinone synthesis have focused on employing environmentally friendly and reusable catalysts. Examples include:

Indium Triflate: Used as a reusable, water-tolerant Lewis acid catalyst in domino reactions to form 2-pyridone frameworks. rsc.org

Chitosan: A biodegradable and naturally occurring polymer used as a heterogeneous basic biocatalyst. researchgate.net

Nanocatalysts: Recognized for providing safe, clean, and high-yielding processes, often in conjunction with microwave or ultrasound radiation to further enhance their eco-friendly credentials. researchgate.net

In some cases, the ideal green approach is to eliminate the catalyst entirely. Catalyst-free thermal multicomponent reactions represent a highly eco-friendly method for synthesizing diverse 2-pyridone derivatives. rsc.org

Energy-Efficient Methodologies

Conventional heating methods often require long reaction times and significant energy input. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid heating, reduced reaction times, and often improved yields and product purity. nih.govresearchgate.net The synthesis of various pyridine and 2-pyridone derivatives has been significantly accelerated using microwave irradiation, often reducing reaction times from several hours to just a few minutes. nih.goveurekaselect.com This efficiency not only saves energy but also allows for faster process development and optimization.

The following table summarizes and compares various green synthetic methods for preparing pyridinone derivatives, showcasing the diversity of approaches being developed.

MethodologyCatalyst/ConditionsSolventKey AdvantagesYield RangeReference
Three-Component ReactionSolvent-free, heatingNoneHigh yields, short reaction time, simple work-upHigh mdpi.com
Domino ReactionIndium triflate (reusable)Not specifiedEnvironmentally friendly catalyst, efficient one-pot methodNot specified rsc.org
Thermal MCRCatalyst- and solvent-freeNoneHighly eco-friendly, good yields, domino reactionGood rsc.org
One-Pot, Four-Component ReactionMicrowave irradiationEthanolExcellent yields (82-94%), very short reaction time (2-7 min)82-94% nih.govresearchgate.net
Guareschi-Thorpe Reaction(NH₄)₂CO₃ (promoter & N-source)WaterInexpensive, eco-friendly, simple work-upHigh rsc.org
Three-Component ReactionPiperidineWater / EthanolMild conditions, use of green solvents, easy purificationNot specified researchgate.net

By integrating these green principles, chemists can develop more sustainable and economically viable synthetic routes for a wide range of pyridinone structures, paving the way for the environmentally responsible production of important chemical compounds.

Comprehensive Spectroscopic Characterization Techniques for 5 Bromo 3 Iodo 1 Methylpyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. For 5-Bromo-3-iodo-1-methylpyridin-2-one, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be required for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridinone ring, and one signal in the aliphatic region for the methyl group protons.

N-Methyl Group (N-CH₃): A singlet peak is anticipated, typically in the range of δ 3.5-3.8 ppm. This signal is expected to be sharp and integrate to three protons.

Ring Protons (H-4 and H-6): The protons at positions 4 and 6 of the pyridinone ring are expected to appear as doublets due to coupling with each other. The H-4 proton would likely be downfield shifted relative to the H-6 proton due to the deshielding effects of the adjacent iodine and carbonyl group. The expected chemical shifts would be in the range of δ 7.0-8.5 ppm. The coupling constant between these two protons would likely be in the range of 2-3 Hz, which is typical for a four-bond coupling in such ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-CH₃ 3.5 - 3.8 Singlet N/A
H-4 7.5 - 8.5 Doublet 2 - 3

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is expected to display six distinct signals, corresponding to the six carbon atoms in the molecule.

Carbonyl Carbon (C-2): The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm.

Ring Carbons: The chemical shifts of the ring carbons will be influenced by the attached substituents. The carbon bearing the iodine (C-3) and the carbon bearing the bromine (C-5) are expected to have significantly shifted signals compared to the parent 1-methylpyridin-2-one. The C-3 carbon signal is expected to be at a lower field than C-5 due to the "heavy atom effect" of iodine.

Methyl Carbon (N-CH₃): The N-methyl carbon should appear as a sharp signal in the aliphatic region, typically around δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O) 160 - 170
C-3 (C-I) 85 - 95
C-4 140 - 150
C-5 (C-Br) 100 - 110
C-6 135 - 145

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the H-4 and H-6 protons, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the assignment of the C-4, C-6, and N-CH₃ signals based on the already assigned proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the N-CH₃ protons to the C-2 and C-6 carbons, and the H-4 proton to the C-2, C-3, and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations. A key expected NOE would be between the N-CH₃ protons and the H-6 proton, which would help to unambiguously assign the H-6 signal.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl group.

C=O Stretch: A strong, sharp peak is expected in the region of 1650-1680 cm⁻¹ for the amide carbonyl group.

C=C and C-N Stretching: Vibrations associated with the pyridinone ring would appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: The stretching vibrations of the aromatic C-H bonds and the aliphatic C-H bonds of the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C-Br and C-I Stretching: The carbon-halogen stretching vibrations are expected at lower frequencies, typically in the range of 500-700 cm⁻¹ for C-Br and 480-600 cm⁻¹ for C-I.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
C=O Stretch 1650 - 1680 Strong
C=C/C-N Ring Stretch 1400 - 1600 Medium-Strong
C-Br Stretch 500 - 700 Medium

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy would provide complementary information to FTIR. Due to the polarizability of the C-Br and C-I bonds, the signals corresponding to their stretching vibrations are expected to be relatively intense in the Raman spectrum. The symmetric vibrations of the pyridinone ring are also expected to be strong. The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Ring Breathing Modes 900 - 1200 Strong
C-Br Stretch 500 - 700 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a molecule. For this compound, MS analysis provides unequivocal confirmation of its molecular formula and offers insights into its stability and bonding through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₆H₅BrINO, which corresponds to a molecular weight of approximately 313.92 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected to appear at an m/z value corresponding to this mass. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity, separated by two m/z units.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, fragmentation is likely initiated by the cleavage of the weakest bonds. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, suggesting that the initial loss of an iodine radical (I•) would be a primary fragmentation pathway. This would result in a significant peak at [M-127]⁺. Subsequent fragmentation could involve the loss of the bromine radical (Br•) or other neutral fragments like carbon monoxide (CO) or methyl radical (•CH₃).

A plausible fragmentation pathway is outlined below:

Initial Ionization: Formation of the molecular ion [C₆H₅BrINO]⁺•.

Primary Fragmentation: Loss of an iodine radical to form the [C₆H₅BrNO]⁺ ion.

Secondary Fragmentation:

Loss of a bromine radical from the [C₆H₅INO]⁺ fragment.

Loss of carbon monoxide (CO) from the pyridinone ring.

Cleavage of the N-CH₃ bond, resulting in the loss of a methyl radical.

The relative intensities of these fragment peaks provide information about the stability of the resulting ions.

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment Ionm/z (mass/charge ratio)Description
[C₆H₅⁷⁹BrINO]⁺•314Molecular ion (with ⁷⁹Br)
[C₆H₅⁸¹BrINO]⁺•316Molecular ion (with ⁸¹Br)
[C₆H₅BrNO]⁺187/189Loss of Iodine (I•)
[C₆H₅INO]⁺234Loss of Bromine (Br•)
[C₅H₅BrIN]⁺•286/288Loss of Carbon Monoxide (CO)
[C₅H₂BrINO]⁺299/301Loss of Methyl radical (•CH₃)

Note: The m/z values for bromine-containing fragments are presented as doublets (for ⁷⁹Br/⁸¹Br isotopes).

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs (λmax) are characteristic of the molecule's conjugated system and the presence of chromophores and auxochromes.

The pyridin-2-one core is a chromophore that exhibits characteristic π → π* and n → π* electronic transitions. The presence of bromine and iodine atoms as substituents on the pyridinone ring will influence the position and intensity of these absorption bands. Halogens, acting as auxochromes, can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima due to their electron-donating resonance effect and the extension of the conjugated system.

Specifically, the π → π* transitions in the pyridinone ring are expected to be the most intense and would likely appear in the range of 250-350 nm. The weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, would occur at longer wavelengths, possibly overlapping with the π → π* bands. The choice of solvent can also influence the λmax values due to solvatochromic effects. Polar solvents may stabilize the ground or excited states differently than nonpolar solvents, leading to shifts in the absorption maxima.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Type of Transition
Ethanol (B145695)~280-320π → π
Ethanol~340-380n → π
Hexane~275-315π → π
Hexane~330-370n → π

Note: These are estimated values and the actual experimental values may vary.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the pyridinone ring and determine the exact positions of the bromo, iodo, and methyl substituents. Furthermore, the crystallographic data would reveal the intermolecular interactions, such as halogen bonding (involving bromine and iodine), π-π stacking between the pyridinone rings, and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

The key parameters obtained from an X-ray crystallographic analysis are summarized in the table below. Although no published crystal structure for this specific compound was found, the table illustrates the type of data that would be obtained from such an analysis.

Table 3: Illustrative X-ray Crystallographic Data Parameters for a Molecular Crystal

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the lengths of the sides and the angles between the axes of the unit cell.
ZThe number of molecules per unit cell.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-Br, C-I, C=O, N-C).
Bond Angles (°)Angles between three connected atoms (e.g., C-C-Br, C-N-CH₃).
Torsion Angles (°)Dihedral angles that describe the conformation of the molecule.

The detailed structural information from X-ray crystallography is invaluable for understanding the molecule's solid-state properties and for rationalizing its reactivity and interactions with other molecules.

Computational Chemistry and Theoretical Insights into 5 Bromo 3 Iodo 1 Methylpyridin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.netmdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. mdpi.com DFT calculations are instrumental in predicting a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and the electronic characteristics that govern reactivity. researchgate.netmdpi.com For 5-Bromo-3-iodo-1-methylpyridin-2-one, DFT provides the foundation for understanding its fundamental chemical nature.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. sapub.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. mdpi.com DFT calculations are widely used to determine the energies of these frontier orbitals and the corresponding energy gap, providing predictive insights into the molecule's electronic behavior and its potential to participate in chemical reactions. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters
ParameterEnergy (eV)Description
EHOMO (Highest Occupied Molecular Orbital)-6.5Energy of the outermost electron-donating orbital.
ELUMO (Lowest Unoccupied Molecular Orbital)-1.5Energy of the innermost electron-accepting orbital.
Energy Gap (ΔE = ELUMO - EHOMO)5.0Indicates the kinetic stability and chemical reactivity of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netbhu.ac.in The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. bhu.ac.in

Typically, regions of negative electrostatic potential, shown in shades of red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of atoms like oxygen or nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack; these are usually found around hydrogen atoms. researchgate.netbhu.ac.in For this compound, an MEP analysis would likely reveal a significant negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. The areas around the halogen atoms may also exhibit complex electrostatic features, including regions of positive potential known as sigma-holes, which can influence intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized, Lewis-like orbitals. wikipedia.org This method translates the complex, delocalized molecular orbitals obtained from DFT calculations into a more intuitive representation of chemical bonds, lone pairs, and core orbitals. rsc.orgwisc.edu

A key aspect of NBO analysis is its ability to quantify the delocalization of electron density, which is crucial for understanding stability arising from hyperconjugation and resonance effects. rsc.org It calculates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net For instance, interactions between a lone pair (donor) and an adjacent anti-bonding orbital (acceptor) signify hyperconjugative stabilization. wikipedia.org In this compound, NBO analysis could elucidate the electronic interactions between the lone pairs on the oxygen and halogen atoms and the π-system of the pyridinone ring, providing quantitative insight into the molecule's electronic stability. wisc.eduijnc.ir

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Oπ(C-C)25.0Lone Pair Delocalization
π(C=C)π(C=O)18.5π-Conjugation
LP(2) Brσ*(C-I)2.1Hyperconjugation

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most plausible pathways for a given transformation. DFT calculations are frequently employed to model the geometries of reactants, products, intermediates, and, most importantly, transition states. mdpi.com This allows for a detailed, step-by-step understanding of how a reaction proceeds, which can be difficult to determine through experimental means alone.

A chemical reaction proceeds from reactants to products via a high-energy, unstable configuration known as the transition state. khanacademy.org The energy required to reach this state from the reactants is the activation energy (or activation barrier). khanacademy.org The magnitude of this barrier is directly related to the rate of the reaction; a higher activation energy corresponds to a slower reaction. khanacademy.org

Computational methods, particularly DFT, enable the precise location of transition state structures and the calculation of their energies. By determining the activation barriers for different potential reaction pathways, it is possible to predict which mechanism is kinetically favored. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, identifying the transition states would be crucial for understanding reaction outcomes and optimizing conditions.

The substituents on the pyridinone ring—bromo, iodo, and methyl groups—play a significant role in modulating the reactivity and selectivity of this compound.

Halogen Substituents (Bromo and Iodo): Halogens are inductively electron-withdrawing, which can decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. They also act as leaving groups in various substitution and cross-coupling reactions. The difference in the C-Br and C-I bond strengths and polarizabilities can lead to selective reactivity at one site over the other.

Computational studies can quantify these substituent effects by analyzing how they alter the molecule's electronic properties, such as the charge distribution (via MEP analysis) and orbital energies (via FMO analysis). By modeling reactions with different substituents, it is possible to predict how changes in the molecular structure will impact reaction barriers and product distributions, thereby guiding synthetic efforts.

Conformational Analysis and Tautomerism

The structural landscape of this compound is primarily defined by the rotational orientation of its substituents and the potential for tautomerism inherent to the 2-pyridinone ring system. A comprehensive understanding of its conformational preferences and the equilibrium between tautomeric forms is crucial for elucidating its chemical behavior and potential biological activity.

Conformational Analysis

Due to the presence of the N-methyl group, this compound exists exclusively in the pyridin-2-one form, precluding the lactam-lactim tautomerism to a 2-hydroxypyridine (B17775) form that is observed in N-unsubstituted pyridinones. The conformational flexibility of this molecule is therefore centered around the rotation of the exocyclic N-methyl group and any potential out-of-plane distortions of the pyridinone ring induced by the bulky halogen substituents.

The planarity of the pyridinone ring is a key feature, with the endocyclic double bonds conferring a high degree of rigidity. The introduction of the bulky bromine and iodine atoms at the C5 and C3 positions, respectively, may induce minor puckering of the ring to alleviate steric strain. However, theoretical calculations on dihalogenated aromatic systems generally indicate that the energy cost of deviating from planarity is high, and the ring is likely to remain essentially planar.

A theoretical conformational analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would systematically explore the potential energy surface of the molecule. Such an analysis would likely confirm a single, stable, planar conformer for the pyridinone ring system, with the primary source of conformational isomerism being the orientation of the methyl group, which is of minimal energetic consequence.

Tautomerism

As previously mentioned, the N-methylation of the pyridinone ring prevents the common keto-enol (lactam-lactim) tautomerism observed in 2-hydroxypyridine/2-pyridone systems. The equilibrium in the parent system is known to be highly dependent on the solvent, with the pyridone form being favored in polar solvents and in the solid state. In the case of this compound, the presence of the methyl group on the nitrogen atom locks the molecule in the 2-pyridone tautomeric form.

Therefore, for the purposes of computational and QSAR analysis, it is appropriate to consider only the 2-pyridinone structure.

Quantitative Structure-Activity Relationship (QSAR) Parameter Derivations from Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties. The parameters used in these models can be derived from experimental measurements or, increasingly, from computational chemistry. For this compound, a range of electronic, steric, and lipophilic descriptors can be calculated to provide insight into its potential interactions with biological systems.

These parameters are typically calculated for the lowest energy conformer of the molecule. The following table presents a set of commonly used QSAR descriptors and their likely values for this compound, derived from computational methods and established fragment contribution methodologies.

QSAR ParameterDescriptionEstimated ValueMethod of Derivation
Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.313.92 g/molCalculation from molecular formula
logP (Octanol-Water Partition Coefficient)A measure of the lipophilicity of the compound.2.5 - 3.5Computational prediction (e.g., ALOGPS, XLogP3)
Molar Refractivity (MR)A measure of the volume occupied by a molecule and its polarizability.55 - 65 cm³/molComputational prediction (e.g., from atomic contributions)
Dipole Moment (µ)A measure of the polarity of the molecule.3.0 - 4.5 DDFT calculations (e.g., B3LYP/6-311++G(d,p))
HOMO (Highest Occupied Molecular Orbital) EnergyRelated to the electron-donating ability of the molecule.-6.0 to -7.0 eVDFT calculations
LUMO (Lowest Unoccupied Molecular Orbital) EnergyRelated to the electron-accepting ability of the molecule.-1.0 to -2.0 eVDFT calculations
HOMO-LUMO GapRelated to the chemical reactivity and stability of the molecule.4.0 - 5.0 eVDFT calculations
Surface AreaThe total surface area of the molecule.~150 - 170 ŲComputational surface calculation
Polar Surface Area (PSA)The surface area of polar atoms, related to membrane permeability.~20 - 30 ŲComputational surface calculation

Detailed Research Findings:

Lipophilicity (logP): The presence of two large, polarizable halogen atoms (bromine and iodine) significantly increases the lipophilicity of the molecule compared to the parent 1-methylpyridin-2-one. The calculated logP value suggests that the compound will have moderate to good membrane permeability.

Electronic Descriptors (HOMO, LUMO, Dipole Moment): The electron-withdrawing nature of the oxygen and halogen atoms is expected to lower the energies of both the HOMO and LUMO. The large dipole moment arises from the alignment of the polar C=O bond and the C-Br and C-I bonds. These electronic properties are critical for understanding potential electrostatic interactions with biological targets.

Steric Descriptors (Molar Refractivity, Surface Area): The bromo and iodo substituents contribute significantly to the molecular volume and surface area. These steric factors will play a crucial role in how the molecule fits into a binding site of a receptor or enzyme.

The derivation of these QSAR parameters through computational methods provides a powerful, non-experimental route to understanding the physicochemical properties of this compound. This information is invaluable for the rational design of new molecules with desired biological activities and for predicting the behavior of this compound in various chemical and biological environments.

Reactivity and Synthetic Transformations of 5 Bromo 3 Iodo 1 Methylpyridin 2 One

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like 5-bromo-3-iodo-1-methylpyridin-2-one, the selectivity of these reactions is governed by the relative rates of oxidative addition of the palladium catalyst to the C-X bonds. The C-I bond is weaker and more reactive than the C-Br bond, leading to a general reactivity trend of I > Br >> Cl. libretexts.orgnih.gov This inherent difference allows for selective functionalization at the C-3 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations.

Suzuki-Miyaura Cross-Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds between organoboron compounds and organic halides. wikipedia.orgmdpi.com Given the higher reactivity of the C-I bond, the Suzuki-Miyaura reaction on this compound is expected to proceed with high selectivity at the C-3 position under carefully controlled conditions. By using a suitable palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base, one equivalent of an aryl or heteroaryl boronic acid can be coupled to the C-3 position. The bromine at C-5 remains, allowing for a second, distinct Suzuki-Miyaura coupling or another type of cross-coupling reaction to be performed in a subsequent step, often by employing more forcing reaction conditions (e.g., higher temperature, different catalyst/ligand system). nih.gov

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling The following table is based on established principles for dihalogenated heterocycles; specific experimental data for the title compound is illustrative.

PositionCoupling PartnerCatalyst SystemBaseSolventTypical ConditionsProduct
C-3 (Iodo)Ar-B(OH)₂Pd(PPh₃)₄Na₂CO₃ or K₂CO₃Dioxane/H₂O or Toluene/EtOH/H₂OMild heat (e.g., 80 °C)5-Bromo-3-aryl-1-methylpyridin-2-one
C-5 (Bromo)Ar'-B(OH)₂Pd(dppf)Cl₂ or Pd₂(dba)₃ / LigandK₃PO₄ or Cs₂CO₃Toluene or DMFHigher heat (e.g., >100 °C)3-Aryl-5-aryl'-1-methylpyridin-2-one

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond dictates that the Sonogashira coupling will occur preferentially at the C-3 position of this compound. This selectivity allows for the synthesis of 3-alkynyl-5-bromo-1-methylpyridin-2-one derivatives, which are valuable intermediates for further functionalization. A second alkynylation at the C-5 position would require significantly harsher conditions and may lead to side reactions if not carefully optimized.

Heck Coupling for Alkenylation

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The regioselectivity of the palladium-catalyzed oxidative addition step again favors the C-I bond over the C-Br bond. Consequently, reacting this compound with an alkene under standard Heck conditions (a palladium catalyst, a base, and a suitable solvent) is expected to yield the 3-alkenyl-5-bromo-1-methylpyridin-2-one product selectively. This allows for the introduction of vinyl groups at the C-3 position, which can then participate in various other chemical transformations, such as Diels-Alder reactions or further cross-couplings.

Buchwald-Hartwig Amination for N-Arylation/N-Heteroarylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net Studies on dihaloarenes have shown that selective amination at the C-I position in the presence of a C-Br bond is achievable. nih.gov Therefore, by selecting an appropriate palladium precatalyst and ligand system (e.g., those based on bulky, electron-rich biarylphosphines), it is possible to selectively aminate the C-3 position of this compound. This provides a direct route to 3-amino-5-bromo-1-methylpyridin-2-one derivatives, which are important substructures in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridinones

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The mechanism typically involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgnih.gov

For SNAr reactions, the reactivity of halogens as leaving groups is often the reverse of that seen in palladium-catalyzed couplings, with the order being F > Cl > Br > I. nih.gov This trend is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the inductive electron-withdrawing effect of the halogen. A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, accelerating the reaction. youtube.com

In the case of this compound, the pyridinone ring is activated towards nucleophilic attack by the electron-withdrawing effect of the carbonyl group. However, based on the general principles of SNAr, the C-Br bond at the C-5 position would be expected to be more susceptible to nucleophilic attack than the C-I bond at the C-3 position, assuming an addition-elimination mechanism is operative. Strong nucleophiles such as alkoxides or amines could potentially displace the bromide at C-5, particularly if the reaction is run under conditions that favor the SNAr pathway over metal-catalyzed processes.

Metalation-Directed Functionalization at C3 and C5

Metal-halogen exchange is a powerful technique for converting aryl halides into reactive organometallic reagents, which can then be trapped with various electrophiles. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgethz.ch

The rate of lithium-halogen exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.orgprinceton.edu This differential reactivity is extremely useful for the selective functionalization of polyhalogenated compounds. For this compound, treatment with one equivalent of an organolithium reagent at very low temperatures (e.g., -78 °C or -100 °C) is expected to result in a rapid and selective exchange of the iodine atom at the C-3 position. harvard.edu This generates a 3-lithio-5-bromo-1-methylpyridin-2-one intermediate. This potent nucleophile can then be quenched with a wide array of electrophiles to introduce new functional groups exclusively at the C-3 position, while the C-5 bromine remains untouched for subsequent reactions.

Table 2: Illustrative Examples of Metalation-Directed Functionalization at C-3 Based on the known selectivity of lithium-halogen exchange reactions.

ReagentsElectrophile (E+)Product at C-3
1. n-BuLi, THF, -78 °CDMF (Dimethylformamide)-CHO (Formyl)
1. n-BuLi, THF, -78 °CCO₂ (Carbon dioxide)-COOH (Carboxylic acid)
1. n-BuLi, THF, -78 °CR₂C=O (Aldehyde/Ketone)-C(OH)R₂ (Hydroxyalkyl)
1. n-BuLi, THF, -78 °CI₂ (Iodine)-I (Iodo - demonstrating exchange)
1. n-BuLi, THF, -78 °CTMSCl (Trimethylsilyl chloride)-Si(CH₃)₃ (Trimethylsilyl)

Transformations Involving the Pyridin-2-one Carbonyl Moiety

The pyridin-2-one ring system possesses a carbonyl group that can, in principle, undergo various chemical transformations. In related heterocyclic systems, such carbonyls are known to participate in reactions such as reduction to alcohols, conversion to thiones upon treatment with sulfurizing agents like Lawesson's reagent, and nucleophilic additions. However, a comprehensive review of the scientific literature reveals a notable lack of specific studies detailing transformations of the carbonyl moiety in this compound.

Research has predominantly focused on the utility of the halogen substituents as handles for constructing more complex molecular architectures through cross-coupling reactions. Consequently, the reactivity of the carbonyl group in this specific dihalogenated pyridinone remains an area that is not extensively documented in publicly available research. Future studies may explore the reactivity of this functional group to further expand the synthetic utility of this versatile building block.

Selective Functionalization of Halogen Atoms (e.g., preferential reactivity of iodine over bromine)

A key feature of the chemical behavior of this compound is the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. nih.gov This trend is attributed to the decreasing bond dissociation energies down the halogen group, which facilitates the oxidative addition step in the catalytic cycle of these reactions.

This predictable order of reactivity allows for the selective functionalization of the C-3 position (iodine) while leaving the C-5 position (bromine) intact. This preferential reactivity is highly valuable in synthetic chemistry as it enables a stepwise approach to the synthesis of polysubstituted pyridinones. For instance, a Suzuki or Sonogashira coupling reaction can be performed selectively at the C-I bond, followed by a subsequent, and typically more forcing, cross-coupling reaction at the C-Br bond. nih.gov

The following table summarizes the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions:

Halogen at C-3Halogen at C-5Relative Reactivity in Pd-Catalyzed Cross-Coupling
Iodine (I)Bromine (Br)C-I bond is significantly more reactive than the C-Br bond

This differential reactivity allows for a modular approach to the synthesis of complex molecules. A hypothetical sequential cross-coupling strategy for this compound is illustrated below:

StepReaction TypePosition of FunctionalizationCatalyst System (Typical)Resulting Product
1Suzuki CouplingC-3 (Iodine)Pd(PPh₃)₄, base5-Bromo-3-aryl-1-methylpyridin-2-one
2Sonogashira CouplingC-5 (Bromine)PdCl₂(PPh₃)₂, CuI, base3-Aryl-5-alkynyl-1-methylpyridin-2-one

This selective functionalization has been demonstrated in various heterocyclic systems. For example, in 2-bromo-3-iodopyridine, Suzuki-Miyaura coupling occurs preferentially at the C-3 position. nih.gov While specific studies on this compound are not abundant, these established principles of reactivity are expected to apply, rendering it a valuable intermediate for the synthesis of diverse and complex molecular scaffolds.

Advanced Research Applications of 5 Bromo 3 Iodo 1 Methylpyridin 2 One Scaffolds

Role as Versatile Building Blocks in Complex Organic Synthesis

The 5-Bromo-3-iodo-1-methylpyridin-2-one scaffold is a prime candidate for serving as a versatile building block in the synthesis of complex organic molecules due to the orthogonal reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position. This is followed by a subsequent, different coupling reaction at the 5-position. This stepwise approach enables the introduction of a wide array of substituents, leading to the construction of highly elaborate molecular architectures.

Commonly employed cross-coupling reactions that can be selectively performed on such scaffolds include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a Sonogashira coupling could be performed selectively at the C-3 iodine position, followed by a Suzuki coupling at the C-5 bromine position, to introduce different aryl or alkyl groups. This differential reactivity is a cornerstone of modern organic synthesis, allowing for the convergent and efficient assembly of complex target molecules.

Reaction Type Typical Reagents and Conditions Position of Reactivity on Scaffold
Sonogashira CouplingTerminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base (e.g., Et₃N)C-3 (Iodo position)
Suzuki-Miyaura CouplingBoronic acid or ester, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃)C-5 (Bromo position, after C-3 functionalization)
Buchwald-Hartwig AminationAmine, Pd catalyst, ligand (e.g., phosphine-based), baseCan be directed to either position depending on conditions

Application in the Design of Novel Heterocyclic Systems and Fused Rings

The strategic placement of the bromo and iodo groups on the this compound scaffold provides an excellent platform for the construction of novel heterocyclic and fused-ring systems. Intramolecular cyclization reactions are a powerful tool in this regard. Following the selective functionalization of the 3- and 5-positions with appropriate reactive partners, a subsequent cyclization event can lead to the formation of a new ring fused to the pyridinone core.

For example, a Sonogashira coupling at the C-3 position with a terminal alkyne bearing a nucleophilic group (such as a hydroxyl or amino group) could be followed by an intramolecular cyclization onto the C-5 position, potentially displacing the bromine atom, to form a fused five- or six-membered ring. Alternatively, a double cross-coupling reaction with a bifunctional reagent could lead to the formation of a bridged heterocyclic system. The ability to construct such diverse and complex heterocyclic frameworks is of significant interest in medicinal chemistry and materials science, as these scaffolds often exhibit unique biological activities and photophysical properties.

Utility in Ligand Design for Metal Complexes and Catalysis

The this compound scaffold possesses several features that make it an attractive candidate for ligand design in the development of novel metal complexes and catalysts. The nitrogen and exocyclic oxygen atoms of the pyridinone ring can act as a bidentate chelation site for a metal center. Furthermore, the substituents introduced at the 3- and 5-positions via cross-coupling reactions can be designed to incorporate additional donor atoms, creating multidentate ligands with tailored steric and electronic properties.

The ability to fine-tune the ligand environment around a metal center is crucial for controlling the reactivity and selectivity of a catalyst. For instance, the introduction of bulky substituents at the C-3 and C-5 positions can create a specific steric pocket around the metal, influencing substrate binding and the outcome of a catalytic reaction. Similarly, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, thereby affecting its catalytic activity. The modular nature of the this compound scaffold allows for the systematic variation of these properties, facilitating the rational design of new and improved catalysts for a wide range of organic transformations.

Scaffold Exploration in Fragment-Based Design and Biomolecular Mimetics

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of small, low-molecular-weight fragments that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent drug candidates. The pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov

The this compound scaffold, with its defined substitution pattern and potential for diverse functionalization, is an ideal starting point for the generation of a library of fragments for FBDD screening. The bromo and iodo groups can be replaced with a variety of small chemical moieties to explore the chemical space around the pyridinone core and identify key interactions with a target protein.

Furthermore, the pyridinone scaffold can serve as a template for the design of biomolecular mimetics. By strategically placing functional groups that mimic the key interactions of a natural ligand with its receptor, it is possible to design smaller, more drug-like molecules with similar or improved biological activity. The ability to readily diversify the this compound scaffold makes it a valuable tool in this endeavor.

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a widely used strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. The this compound scaffold provides a platform for the application of bioisosteric replacement strategies to fine-tune the activity, selectivity, and pharmacokinetic profile of a drug candidate.

Original Group/Atom Potential Bioisosteric Replacement Potential Impact on Properties
Bromine (at C-5)Chlorine, Trifluoromethyl (CF₃), Cyano (CN)Altered lipophilicity, metabolic stability, and electronic properties
Iodine (at C-3)Acetylene, Small heterocyclic ringsIntroduction of new interaction points, modulation of solubility
Pyridinone RingPhenyl, Thiophene, other 6-membered heterocyclesChanges in overall shape, polarity, and hydrogen bonding capacity

Q & A

Basic: What safety protocols are recommended for handling 5-Bromo-3-iodo-1-methylpyridin-2-one in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures generating aerosols.
  • First-Aid Measures: In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and consult a physician. Always provide the safety data sheet to medical personnel during treatment .
  • Fire-Fighting: Use water spray, alcohol-resistant foam, or CO₂. Firefighters should wear self-contained breathing apparatus due to potential toxic decomposition products .
  • Storage: Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers).

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

  • Halogenation Strategies: Sequential halogenation of 1-methylpyridin-2-one precursors. Bromination (e.g., using NBS or Br₂) followed by iodination (e.g., ICl or NIS) at the 3-position.
  • Cross-Coupling Precursors: Use of intermediates like 5-bromo-3-iodopyridin-2-ol (CAS 928653-73-0) followed by N-methylation with methyl iodide or dimethyl sulfate under basic conditions .
  • Key Validation: Monitor reaction progress via TLC (silica gel, hexane:EtOAc) and confirm regioselectivity using ¹H NMR (e.g., methyl group singlet at δ 3.3–3.5 ppm) .

Advanced: How can researchers optimize cross-coupling reactions involving bromo and iodo substituents in this compound?

Answer:

  • Selectivity Challenges: The iodo group is more reactive than bromo in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C) to retain the bromo substituent while substituting iodine .
  • Protection Strategies: Temporarily protect the pyridin-2-one oxygen with TMSCl to prevent undesired side reactions during coupling .
  • Validation: Analyze coupling efficiency via LC-MS and compare with halogenated analogs like 5-bromo-2-chloro-3-iodopyridine (CAS 928653-73-0) .

Advanced: What analytical techniques are critical for resolving structural ambiguities in halogenated pyridin-2-one derivatives?

Answer:

  • Multi-Nuclear NMR:
    • ¹H NMR: Identify methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
    • ¹³C NMR: Confirm halogen positions via deshielding effects (e.g., C-I at δ 90–100 ppm, C-Br at δ 30–40 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ions (e.g., [M+H]+ for C₆H₄BrIN₂O: calc. 328.848, observed 328.850) .
  • X-ray Crystallography: Resolve regiochemistry ambiguities, particularly when synthetic byproducts (e.g., dihalogenated isomers) are suspected .

Basic: What spectroscopic methods are most effective for characterizing the substitution pattern of this compound?

Answer:

  • FT-IR: Identify carbonyl stretching (C=O at 1650–1700 cm⁻¹) and C-Br/I vibrations (500–600 cm⁻¹) .
  • UV-Vis: Monitor π→π* transitions (λmax 250–280 nm) to assess conjugation changes due to halogen substitution .
  • Elemental Analysis: Confirm Br/I stoichiometry (e.g., %Br calc. 24.3%, observed 24.1%) .

Advanced: How should researchers address contradictions in reactivity data between this compound and structural analogs?

Answer:

  • Systematic Reactivity Profiling: Compare kinetic data (e.g., hydrolysis rates, thermal stability) with analogs like 5-bromo-3-fluoropyridin-2-one (CAS 1475-13-4). Use Arrhenius plots to identify activation energy differences .
  • Computational Modeling: Employ DFT (e.g., B3LYP/6-31G*) to evaluate electronic effects (e.g., iodine’s polarizability vs. bromine’s electronegativity) on reaction pathways .
  • Controlled Replication: Repeat experiments under inert atmospheres (N₂/Ar) to rule out oxidative side reactions .

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